Dlpltfgggtk (tfa) is a synthetic peptide that serves as a surrogate for identifying the monoclonal antibody pembrolizumab. It is primarily utilized in research settings, particularly in studies related to cancer immunotherapy and peptide synthesis. The compound's full name reflects its amino acid sequence, with "tfa" indicating the presence of trifluoroacetic acid, which is commonly used in peptide synthesis and purification processes.
Dlpltfgggtk (tfa) is classified as a peptide and falls under the category of surrogate peptides. These peptides are designed to mimic the behavior of larger biomolecules, such as antibodies, facilitating various analytical techniques without the need for the actual therapeutic agents. The use of trifluoroacetic acid in its designation suggests its relevance in solid-phase peptide synthesis, where TFA is often employed to cleave peptides from their resin supports and to purify them.
The synthesis of Dlpltfgggtk (tfa) typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. The general steps include:
The choice of TFA as a cleavage agent is significant due to its effectiveness in removing protecting groups while minimizing side reactions that could compromise peptide integrity .
In terms of chemical reactions, Dlpltfgggtk (tfa) can participate in various biochemical interactions typical of peptides:
The mechanism of action for Dlpltfgggtk (tfa) primarily revolves around its role as a surrogate peptide in immunological assays. It mimics pembrolizumab's binding capabilities to programmed death receptor-1 (PD-1), facilitating studies on immune checkpoint inhibition:
Quantitative data from binding studies can provide insights into its efficacy as a research tool .
Dlpltfgggtk (tfa) exhibits several notable physical and chemical properties:
Analytical techniques such as mass spectrometry and HPLC are crucial for assessing these properties during synthesis and purification .
Dlpltfgggtk (tfa) finds applications primarily in:
Deuterium labeling emerged in the mid-20th century with Urey’s discovery of deuterium, but its integration into peptide science accelerated in the 1990s alongside advances in solid-phase peptide synthesis (SPPS) and nuclear magnetic resonance (NMR) spectroscopy. Early applications focused on simple deuterated amino acids (e.g., leucine-d10, alanine-d4) to study protein folding kinetics. The development of DLPLTFGGGTK (TFA) reflects three key historical shifts:
Table 1: Evolution of Deuterated Peptide Applications
Era | Dominant Technology | Limitations Overcome | Example Application |
---|---|---|---|
1980s–1990s | Manual SPPS, NMR | Low deuteration efficiency | Protein structure dynamics |
2000s–2010s | Automated SPPS, LC-MS/MS | Signal interference in biological matrices | In vivo peptide degradation tracking |
2020s–Present | High-fidelity MS, microfluidics | Residual TFA interference in MS | Real-time metabolic flux quantification [2] [9] |
DLPLTFGGGTK (TFA) has become pivotal in two isotopic tracer paradigms: dilution modeling and incorporation modeling. In dilution studies, intravenous infusion of the deuterated peptide enables quantification of endogenous peptide appearance rates in circulation. For example, its use in hyperinsulinemic-euglycemic clamps revealed hepatic clearance mechanisms by tracking deuterium loss via expired CO₂ [2] [6]. In incorporation models, oral administration of DLPLTFGGGTK (TFA) paired with deuterated water (²H₂O) permits measurement of whole-body protein synthesis rates. The peptide’s glycine-rich segment (GGGTK) is particularly susceptible to proteolysis, making it an ideal reporter of protease activity in vivo [4] [6].
Key methodological advancements facilitated by this peptide include:
Table 2: Tracer Methodologies Enabled by DLPLTFGGGTK (TFA)
Methodology | Experimental Setup | Parameter Quantified | Impact |
---|---|---|---|
Steady-State Dilution | Continuous IV infusion of peptide-d₃ | Rate of appearance (Ra) of endogenous peptide | Revealed circadian peptide secretion patterns |
Mass Isotopomer Distribution (MIDA) | Oral ²H₂O + bolus DLPLTFGGGTK (TFA) | Fractional synthesis rate (FSR) | Detected accelerated proteolysis in muscle atrophy |
Dual-Tracer | DLPLTFGGGTK (TFA) + ¹³C-acetate | Hepatic de novo lipogenesis correlation | Identified peptide-driven lipid metabolism [4] |
The deuterium atoms in DLPLTFGGGTK (TFA) induce kinetic isotope effects (KIEs) that strategically retard metabolic degradation. Deuterium-carbon bonds (C-²H) exhibit ~6–10 kcal/mol greater bond dissociation energy than carbon-hydrogen bonds (C-H), slowing cleavage by cytochrome P450 enzymes and proteases. This extends the peptide’s half-life without altering receptor binding affinity, as demonstrated in:
Pharmacokinetically, deuterium labeling transforms DLPLTFGGGTK (TFA) into a "stealth" molecule that retains target engagement while evading detection by catabolic machinery. This is leveraged in:
Mathematical models of its disposition incorporate deuterium-specific parameters:
\text{AUC}_{deut} = \text{AUC}_{proto} \times e^{(k_d \times t)}
Where kd represents the deuteration-dependent stability constant. Such models enable a priori design of peptides with tunable exposure profiles [7].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4